molecular formula C13H14N2O4S B038061 Propanoic  acid,  3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- CAS No. 120164-75-2

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-

Cat. No. B038061
CAS RN: 120164-75-2
M. Wt: 294.33 g/mol
InChI Key: KVAXLXRDOCDVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- is not fully understood. However, it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to work by disrupting the cell membrane of microorganisms, leading to their death. Additionally, it is believed to work by inhibiting the production of certain inflammatory mediators.
Biochemical and physiological effects:
Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, leading to their death. It has also been found to inhibit the growth of various microorganisms, leading to their death. Additionally, it has been found to inhibit the production of certain inflammatory mediators, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. It has been extensively studied and its properties are well understood. However, there are also limitations to its use in lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-. One direction is the development of new anti-cancer drugs based on this compound. Another direction is the development of new antimicrobial agents based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs for various diseases. Finally, the use of this compound in combination with other drugs or treatments should be explored to determine its potential synergistic effects.

Synthesis Methods

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 6-hydroxy-4,5,7-trimethyl-2-benzothiazolamine with acetic anhydride to form 6-acetoxy-4,5,7-trimethyl-2-benzothiazolamine. The second step involves the reaction of the product obtained from the first step with propanoic acid to form propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-.

Scientific Research Applications

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo- has potential applications in various fields of scientific research. It has been found to have anti-cancer properties and has been used in the development of anti-cancer drugs. It has also been found to have antimicrobial properties and has been used in the development of antimicrobial agents. Additionally, it has been found to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.

properties

CAS RN

120164-75-2

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

3-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-3-oxopropanoic acid

InChI

InChI=1S/C13H14N2O4S/c1-5-6(2)11(19)7(3)12-10(5)15-13(20-12)14-8(16)4-9(17)18/h19H,4H2,1-3H3,(H,17,18)(H,14,15,16)

InChI Key

KVAXLXRDOCDVRS-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1N=C(S2)NC(=O)CC(=O)O)C)O)C

synonyms

Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-

Origin of Product

United States

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